Tetrachloropropene
Overview
Description
Tetrachloropropene is an organochlorine compound with the molecular formula C₃H₂Cl₄. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals, including herbicides and refrigerants . This compound is known for its stability and reactivity, making it a valuable substance in industrial applications.
Mechanism of Action
Target of Action
1,1,2,3-Tetrachloropropene is a synthetic compound that primarily targets chemical reactions involving dehydrochlorination . It’s used as an intermediate in the synthesis of other compounds .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It undergoes catalytic dehydrochlorination in the gas phase to produce an intermediate product . This intermediate is then chlorinated to form another intermediate, which is again dehydrochlorinated in the gas phase to form the final product .
Biochemical Pathways
The biochemical pathways affected by 1,1,2,3-Tetrachloropropene are primarily those involved in its synthesis and degradation. The degradation of halogenated aliphatic compounds like this one typically involves reductive dechlorination . For dihalocarbons, this can include hydrogenolysis and dehydrohalogenation .
Result of Action
The result of the action of 1,1,2,3-Tetrachloropropene is the formation of other compounds through a series of chemical reactions . These reactions involve the dehydrochlorination and chlorination of the compound, resulting in the formation of different intermediates and final products .
Action Environment
The action of 1,1,2,3-Tetrachloropropene is influenced by environmental factors such as temperature and the presence of catalysts . These factors can affect the rate and efficiency of the chemical reactions in which the compound is involved .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,1,2,3-Tetrachloropropene are not well-documented in the literature. It is known that halogenated hydrocarbons can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structures and properties of the molecules involved .
Cellular Effects
Halogenated hydrocarbons can have diverse effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 1,1,2,3-Tetrachloropropene in animal models. Studies investigating threshold effects, as well as toxic or adverse effects at high doses, would be valuable for understanding the biological activity of this compound .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Tetrachloropropene can be synthesized through several methods:
Allylic Rearrangement: One method involves the allylic rearrangement of 2,3,3,3-tetrachloropropene using a substantially anhydrous ferric chloride catalyst.
Dehydrochlorination: Another method is the dehydrochlorination of 1,1,1,2,3-pentachloropropane using a ferric chloride catalyst.
Industrial Production: Industrially, 1,1,2,3-tetrachloropropene is produced by reacting ethylene with carbon tetrachloride in the presence of a metallic iron activator and a phosphorus (V) compound promoter.
Chemical Reactions Analysis
Tetrachloropropene undergoes various chemical reactions:
Oxidation: It can be oxidized to form different chlorinated products.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include ferric chloride for dehydrochlorination and various oxidizing and reducing agents. Major products formed from these reactions include trichloropropenes and other chlorinated derivatives .
Scientific Research Applications
Tetrachloropropene has several scientific research applications:
Biology and Medicine:
Industry: It is used in the production of various chemicals, including solvents and other industrial compounds.
Comparison with Similar Compounds
Tetrachloropropene can be compared with other similar compounds such as:
1,1,1,3-Tetrachloropropane: Used as a precursor in the synthesis of 1,1,2,3-tetrachloropropene.
2,3,3,3-Tetrachloropropene: Another isomer used in similar applications.
1,1,2,2-Tetrachloroethane: A related compound with different reactivity and applications.
The uniqueness of 1,1,2,3-tetrachloropropene lies in its specific reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,1,2,3-tetrachloroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVBVEWTXECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051475 | |
Record name | 1,1,2,3-Tetrachloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
Record name | 1-Propene, 1,1,2,3-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2,3-Tetrachloropropene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ | |
Record name | 1,1,2,3-Tetrachloropropene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,1,2,3-TETRACHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways. | |
Record name | 1,1,2,3-TETRACHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
10436-39-2, 60320-18-5 | |
Record name | 1,1,2,3-Tetrachloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10436-39-2 | |
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Record name | 1,1,2,3-Tetrachloropropene | |
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Record name | 1-Propene, tetrachloro- | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,1,2,3-tetrachloro- | |
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Record name | 1,1,2,3-Tetrachloropropene | |
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Record name | 1,1,2,3-tetrachloropropene | |
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Record name | 1,1,2,3-TETRACHLOROPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1,1,2,3-TETRACHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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